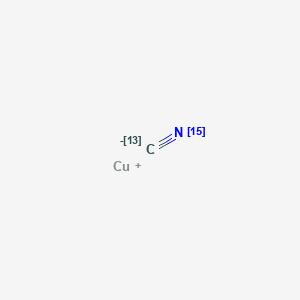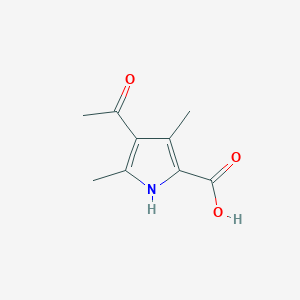
(15N)Azanylidyne(113C)methane;copper(1+)
Descripción general
Descripción
(15N)Azanylidyne(113C)methane;copper(1+) is an organometallic compound composed of nitrogen, carbon, and copper atoms. The compound is of interest due to its potential applications in synthetic chemistry, scientific research, and drug development.
Aplicaciones Científicas De Investigación
Methane as a Resource
Methane is not only a potent greenhouse gas but also a valuable resource. It serves as a primary element in energy systems, heating, and transportation. Recent advancements have shown that methanotrophic bacteria, which use methane as their sole carbon source, offer a plethora of biotechnological applications. These bacteria can produce single-cell protein, biopolymers, nanotechnology components, soluble metabolites (like methanol, formaldehyde, organic acids, and ectoine), lipids (useful for biodiesel and health supplements), growth media, and vitamin B12. Innovatively, these bacteria can be genetically modified to yield new compounds, for instance, carotenoids or farnesene. They house enzymes with high conversion efficiencies, like dehydrogenases, oxidase, and catalase, capable of generating methanol or sequestering CO2 as formic acid ex vivo. Live cultures have potential applications in bioremediation, chemical transformations, wastewater treatment, biosensors, and possibly in direct electricity generation. Despite the challenges posed by the low solubility of methane as a carbon source, the vast methane resources and the potential economic benefits of sequestering a greenhouse gas keep the interest alive in these unique bacteria (Strong, Xie, & Clarke, 2015).
Metallacrowns of Copper(II) and Aminohydroxamates
Metallacrowns (MCs) of copper(II) and aminohydroxamic acids have seen extensive studies over the past decades. They have shown significant capabilities in acting as hosts for anions and cations. The thermodynamics of their self-assembly, especially for 12-MC-4 and 15-MC-5 species, provide insights into their potential applications. These MCs demonstrate an extraordinary ability to discriminate different ions based on their dimensions, a property valuable in designing MCs with desired stabilities and functionalities in various medium conditions (Tegoni & Remelli, 2012).
Catalytic and Environmental Applications
Homogeneous Functionalization of Methane
Exploring the conversion of methane to functionalized products has been a grand challenge in chemistry. The review highlights the various reports grouped under the main element involved in direct reactions with methane, categorizing them into practical and mechanistic classifications. Despite significant scientific progress, developing systems that utilize O2 for a practical process to replace the current energy and capital-intensive natural gas conversion process is pivotal (Gunsalus et al., 2017).
Dry Reforming of Methane Over Ni-Based Catalysts
The increase in atmospheric carbon dioxide and methane concentrations has fueled research into utilizing CO2 with methane to produce syngas via catalytic reforming. The review sheds light on the role and performance of Ni-based catalysts in the dry reforming of methane, emphasizing coke-resistance as a key factor in catalyst formulation. The prospects of synthesizing catalyst supports from cellulosic materials for enhanced catalytic activity are particularly intriguing, marking a significant interest in the development of eco-friendly and efficient catalysts for industrial applications (Abdullah, Ghani, & Vo, 2017).
Copper Radioisotopes in Medicine and Research
Copper, a crucial trace element, is involved in various physiological processes. Radioisotopes of copper, like 64Cu, are increasingly used in medical applications, including molecular imaging and targeted radiation therapy. The unique properties of copper radioisotopes, their synthesis, and applications in studying pathological conditions and their potential in biomedicine and cancer therapy are extensively discussed, highlighting their importance beyond traditional industrial and environmental applications (Niccoli Asabella et al., 2014).
Propiedades
IUPAC Name |
(15N)azanylidyne(113C)methane;copper(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRDRYODQBAMW-AWQJXPNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C-]#[15N].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746496 | |
| Record name | Copper(1+) (~13~C,~15~N)cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(15N)Azanylidyne(113C)methane;copper(1+) | |
CAS RN |
199450-10-7 | |
| Record name | Copper(1+) (~13~C,~15~N)cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(I) cyanide-13C,15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)


![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)




![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)

